molecular formula C7H8Cl2F4N2O2 B11981383 2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide

2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide

Cat. No.: B11981383
M. Wt: 299.05 g/mol
InChI Key: GXICZRVWHOCZOO-UHFFFAOYSA-N
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Description

2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide is a chemical compound with the molecular formula C7H8Cl2F4N2O2 and a molecular weight of 299.054 g/mol . This compound is known for its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the chloro(difluoro)acetyl intermediate: This step involves the reaction of a suitable precursor with chlorodifluoroacetic acid under controlled conditions.

    Amidation reaction: The intermediate is then reacted with a suitable amine to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while hydrolysis can yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and functional groups enable it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-{[chloro(difluoro)acetyl]amino}propyl)-2,2-difluoroacetamide: shares similarities with other halogenated amides and acyl compounds.

    Chloroacetamides: Compounds like chloroacetamide and its derivatives.

    Difluoroacetamides: Compounds containing the difluoroacetamide moiety.

Uniqueness

The uniqueness of this compound lies in its combination of multiple halogen atoms and functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C7H8Cl2F4N2O2

Molecular Weight

299.05 g/mol

IUPAC Name

2-chloro-N-[3-[(2-chloro-2,2-difluoroacetyl)amino]propyl]-2,2-difluoroacetamide

InChI

InChI=1S/C7H8Cl2F4N2O2/c8-6(10,11)4(16)14-2-1-3-15-5(17)7(9,12)13/h1-3H2,(H,14,16)(H,15,17)

InChI Key

GXICZRVWHOCZOO-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(F)(F)Cl)CNC(=O)C(F)(F)Cl

Origin of Product

United States

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